molecular formula C10H7F2NO2S2 B10924928 5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide

5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B10924928
M. Wt: 275.3 g/mol
InChI Key: BZQNWCZJSCWYPA-UHFFFAOYSA-N
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Description

5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to other thiophene derivatives.

Properties

Molecular Formula

C10H7F2NO2S2

Molecular Weight

275.3 g/mol

IUPAC Name

5-fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H7F2NO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H

InChI Key

BZQNWCZJSCWYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)F)F

Origin of Product

United States

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